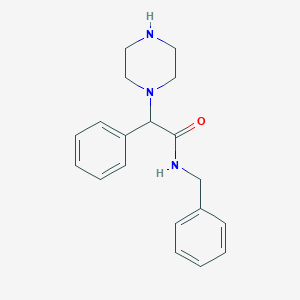

N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide

Vue d'ensemble

Description

N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O and its molecular weight is 309.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors. The presence of the benzyl and phenyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and exhibiting effects such as:

- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties by modulating excitatory and inhibitory neurotransmitter systems .

- Antipsychotic Effects : The piperazine moiety is commonly found in antipsychotic drugs, indicating potential applications in treating psychiatric disorders .

Anticonvulsant Activity

A significant study synthesized various derivatives of N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited notable protection against seizures in the maximal electroshock (MES) test. For example:

| Compound | Dose (mg/kg) | MES Protection Time | Activity Level |

|---|---|---|---|

| 12 | 100 | 0.5 h | Effective |

| 13 | 100 | 0.5 h | Effective |

| 14 | 100 | 4 h | Effective |

These findings suggest that structural modifications can enhance the anticonvulsant efficacy of piperazine derivatives .

Neurotransmitter Interaction

Research has shown that compounds with a piperazine structure can inhibit key enzymes involved in neurotransmission. For instance, some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .

Case Studies

Several case studies have documented the synthesis and biological evaluation of N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives:

- Synthesis and Evaluation : A study synthesized a series of N-benzyl derivatives and assessed their biological activities, focusing on their anticonvulsant properties. The results indicated varying levels of efficacy based on structural modifications .

- Multi-targeted Approaches : Other studies explored the potential of these compounds in multi-targeted therapy for neurodegenerative diseases, highlighting their role in inhibiting amyloid precursor protein secretases, which are implicated in Alzheimer's pathology .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

NBPPA serves as an important intermediate in the synthesis of more complex chemical entities. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, leading to a range of derivatives with potentially enhanced properties .

Reactions and Derivatives

The following table summarizes the types of reactions that NBPPA can undergo:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of N-oxide derivatives | Hydrogen peroxide, peracids |

| Reduction | Conversion of amide to amine | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replacement of the benzyl group | Alkyl halides, acyl chlorides |

These reactions expand the utility of NBPPA in synthetic chemistry, allowing researchers to design compounds with specific functionalities.

Biological Applications

Pharmacological Properties

NBPPA has been investigated for its biological activities, particularly in pharmacology. It has shown potential as an anticonvulsant agent and exhibits significant interactions with neurotransmitter receptors . The compound's mechanism of action involves modulation of receptor activity, which can lead to various pharmacological effects.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticonvulsant | Protective in maximal electroshock (MES) models | |

| Analgesic | Significant antinociceptive effects |

Case Studies

-

Anticonvulsant Activity Study

A study synthesized several piperazine derivatives, including NBPPA, and evaluated their anticonvulsant activity using animal models. The results indicated that certain structural modifications significantly influenced efficacy, with some compounds demonstrating high protection rates in MES tests at doses as low as 100 mg/kg . -

Sigma Receptor Interaction

Research focused on developing benzylpiperazine derivatives with enhanced selectivity for sigma receptors. One derivative exhibited a Ki value of 1.6 nM for σ1 receptors, indicating strong binding affinity and potential applications in pain management therapies . -

Gene Expression Modulation

Another study explored the ability of NBPPA to alter transcription factor interactions with DNA, suggesting its potential use in gene therapy and cancer treatment .

Analyse Des Réactions Chimiques

Alkylation Reactions

The piperazine nitrogen atoms are primary sites for alkylation. Benzyl halides or alkyl halides react under basic conditions to form mono- or di-alkylated derivatives.

Example Reaction:

Conditions:

-

Solvent: Acetonitrile or dichloromethane

-

Base: Potassium carbonate

-

Temperature: Room temperature or reflux

-

Monitoring: Thin-layer chromatography (TLC)

Outcome:

Alkylation increases lipophilicity, enhancing blood-brain barrier penetration in pharmacological studies .

Acylation Reactions

The acetamide moiety and piperazine nitrogen can undergo acylation with acyl chlorides or anhydrides.

Example Reaction:

Key Data:

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetic anhydride | N-Acetylated piperazine | 72 | |

| Benzoyl chloride | N-Benzoylpiperazine | 65 |

Applications:

Acylation modulates electronic properties, influencing receptor binding in neuropharmacological agents .

Oxidation

The benzyl group undergoes oxidation to form benzaldehyde or benzoic acid derivatives.

Conditions:

-

Reagent: KMnO₄ in acidic medium

-

Temperature: 60–80°C

Product:

Reduction

The acetamide group can be reduced to a secondary amine.

Conditions:

-

Reagent: LiAlH₄ in dry ether

-

Temperature: 0–5°C (controlled)

Product:

Significance:

Reduction products serve as intermediates for further functionalization .

Nucleophilic Substitution

The acetamide’s α-carbon is electrophilic, enabling nucleophilic displacement.

Example Reaction with 2-Chloro-5-fluorobenzoic Acid:

Conditions:

-

Solvent: Dichloromethane

-

Base: Hünig’s base (DIPEA)

-

Time: 12 hours at room temperature

Outcome:

Substituted benzamides show enhanced bioactivity in enzyme inhibition assays .

Hydrolysis

The acetamide bond hydrolyzes under acidic or basic conditions to yield carboxylic acids or amines.

Conditions:

-

Acidic: HCl (6M), reflux

-

Basic: NaOH (2M), 80°C

Products:

Application:

Hydrolysis aids in metabolite identification during pharmacokinetic studies .

Multi-Component Reactions (Ugi Reaction)

The compound participates in Ugi four-component reactions to generate structurally diverse libraries.

General Scheme:

Example:

Synthesis of β-secretase inhibitors via Ugi reaction with indole acetamide moieties .

Yield: 40–60%

Key Feature: Rapid access to polycyclic scaffolds for drug discovery .

Propriétés

IUPAC Name |

N-benzyl-2-phenyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-19(21-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)22-13-11-20-12-14-22/h1-10,18,20H,11-15H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUJEXVRQHYPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.